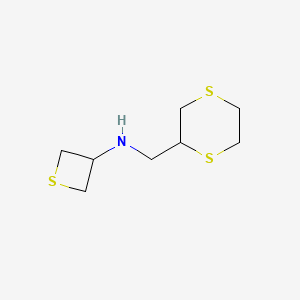
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine is an organic compound that features both dithiane and thietane rings. These sulfur-containing heterocycles are known for their unique chemical properties and reactivity, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dithian-2-yl)methyl)thietan-3-amine typically involves the reaction of 1,4-dithiane with thietan-3-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product. Detailed synthetic routes can be found in specialized organic chemistry literature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity. The exact methods would depend on the specific requirements of the application and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane and thietane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur-containing rings, leading to simpler organic molecules.
Substitution: Functional groups attached to the nitrogen or sulfur atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler hydrocarbons .
Scientific Research Applications
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1,4-Dithian-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets through its sulfur-containing rings. These interactions can disrupt or enhance the function of enzymes and proteins, leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle, commonly used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to 1,3-dithiane but with different reactivity and applications.
Thietane: A simpler sulfur-containing ring, used in various chemical reactions.
Uniqueness
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine is unique due to the combination of dithiane and thietane rings in a single molecule. This dual-ring structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H15NS3 |
|---|---|
Molecular Weight |
221.4 g/mol |
IUPAC Name |
N-(1,4-dithian-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C8H15NS3/c1-2-12-8(6-10-1)3-9-7-4-11-5-7/h7-9H,1-6H2 |
InChI Key |
LGXUXYARWUEUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CS1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















